molecular formula C19H32O2 B3026301 9Z,11E,13Z-octadecatrienoicacid,methylester CAS No. 95497-55-5

9Z,11E,13Z-octadecatrienoicacid,methylester

Cat. No.: B3026301
CAS No.: 95497-55-5
M. Wt: 292.5 g/mol
InChI Key: KOJYENXGDXRGDK-KDQYYBQISA-N
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Description

9Z,11E,13Z-Octadecatrienoic acid methyl ester (9Z,11E,13Z-OTrME), also known as mead acid, is a naturally-occurring fatty acid found in many plants and animals. It is a major component of lipids and is an important intermediate in the biosynthesis of fatty acids and other lipid molecules. 9Z,11E,13Z-OTrME has been extensively studied for its potential applications in both scientific research and laboratory experiments.

Scientific Research Applications

Renewable Resources in Coatings Technology

Research has shown that renewable resources, including plant proteins and vegetable oils, are being increasingly utilized in the development of environmentally friendly paints and coatings. For instance, wheat gluten has been chemically modified to produce aqueous protein dispersions with excellent film-forming characteristics and strong adhesion to various surfaces. This advancement suggests that the development of organic solvent-free paints and coatings is feasible. Moreover, new vegetable oils derived from crops like Euphorbia lagascae and Vernonia galamensis, which contain high contents of epoxy fatty acids, are being explored for their film-forming abilities in coatings systems. This indicates a promising direction for the use of renewable resources in creating sustainable and efficient coating technologies (Derksen, Cuperus, & Kolster, 1996).

Fatty Acid Methyl Esters in Environmental Fate and Biodegradation

Fatty acid methyl esters (FAME), synthesized through the esterification of fatty acids with methanol, are of significant interest due to their use in biodiesel and their environmental implications. FAME compounds exhibit low solubility, volatility, and mobility, but are subject to autoxidation and hydrolysis, leading to more biodegradable components. Research suggests that FAME does not enhance the solubility of hydrocarbons and is readily biodegradable under both aerobic and anaerobic conditions. This biodegradability is crucial in natural attenuation processes, controlling the fate and potential risks of biodiesel in the environment (Thomas, Leahy, Smith, & Spence, 2017).

Jasmonic Acid and Its Derivatives in Medicinal Chemistry

Jasmonic acid (JA) and its derivatives, including its methyl ester form, are gaining attention in medicinal chemistry for their potential as drugs and prodrugs. These compounds, derived from plant stress hormones, have shown a range of biological activities that may be beneficial for health. The synthesis, usage, and biological activities of JA and its derivatives are under active investigation, with recent innovations pointing towards the development of new therapeutics. This highlights the potential of JA derivatives, including methyl esters, in contributing to future medicinal applications (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Mechanism of Action

Target of Action

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate, also known as 9Z,11E,13Z-octadecatrienoicacid, methylester, is a fatty acid methyl ester . It exhibits antitumor efficacy, which interferes with tumor cell cycle, drug resistance, and angiogenesis . The primary targets of this compound are therefore likely to be components of these processes, such as cell cycle regulators, drug resistance proteins, and angiogenic factors.

Mode of Action

It is known to interfere with the tumor cell cycle, drug resistance, and angiogenesis . This suggests that it may bind to or otherwise modulate the function of proteins involved in these processes, leading to changes in their activity or expression.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell cycle regulation, drug resistance, and angiogenesis . These could include the cyclin-dependent kinase pathway, which regulates the cell cycle; the ATP-binding cassette (ABC) transporter pathway, which is involved in drug resistance; and the vascular endothelial growth factor (VEGF) pathway, which plays a key role in angiogenesis.

Result of Action

The result of the action of this compound is a reduction in tumor growth, likely due to its interference with the tumor cell cycle, drug resistance, and angiogenesis . This could lead to cell cycle arrest, increased sensitivity to anticancer drugs, and reduced blood supply to the tumor, respectively.

Properties

IUPAC Name

methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6-,9-8+,11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJYENXGDXRGDK-KDQYYBQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\C=C\C=C/CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.